molecular formula C15H20N2OS B5162254 2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5162254
M. Wt: 276.4 g/mol
InChI Key: QCHKABRSUMSQLY-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a unique adamantyl group attached to a thiazole ring

Future Directions

While specific future directions for 2-(1-adamantyl)-N-1,3-thiazol-2-ylacetamide are not mentioned, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is considered promising. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Another study discusses a simple method of obtaining 2-(1-adamantyl)furans using a smaller amount of catalyst, providing a higher yield of the target products, as well as the possibility of varying the substituents in the furan ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 1-adamantylamine with 2-bromoacetylthiazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-adamantylamine attacks the carbonyl carbon of 2-bromoacetylthiazole, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Functionalized adamantyl derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-adamantyl)-1,3-thiazol-2-ylacetonitrile
  • 4-(1-adamantyl)-1,3-thiazol-2-ylbenzaldehyde

Uniqueness

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific combination of the adamantyl and thiazole moieties. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-13(17-14-16-1-2-19-14)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHKABRSUMSQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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